REACTION_CXSMILES
|
[C:1]([CH2:9][C:10](=[O:12])[CH3:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>>[CH3:15][N:16]([CH:18]=[C:9]([C:10](=[O:12])[CH3:11])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8])[CH3:17]
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Name
|
|
Quantity
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16.2 g
|
Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(C)=O
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Name
|
|
Quantity
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16.2 mL
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Type
|
reactant
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Smiles
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COC(N(C)C)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Volatile materials were removed under vacuum
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Type
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CUSTOM
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Details
|
the residue was crystallised from ether
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Name
|
|
Type
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product
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Smiles
|
CN(C)C=C(C(=O)C1=CC=CC=C1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |